2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine
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Overview
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine is a heterocyclic compound with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . This compound is part of the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the diastereoselective synthesis of trans-disubstituted pyrazolylcyclopropane building blocks. This process starts from easily available pyrazolecarbaldehydes. The key step in the synthesis is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .
Industrial Production Methods
These suppliers ensure quality control through techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Isopropyl-1H-pyrazol-4-yl)methanol: A related compound with a similar pyrazole structure.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Another compound with a pyrazole moiety, used in therapeutic research.
Uniqueness
2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its versatility in various research applications .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(1-propan-2-ylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-5-7(4-11-12)8-3-9(8)10/h4-6,8-9H,3,10H2,1-2H3 |
InChI Key |
WTXDURVWELXZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2CC2N |
Origin of Product |
United States |
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